Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride
CAS No.:
Cat. No.: VC18280311
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12Cl2N2O2 |
|---|---|
| Molecular Weight | 251.11 g/mol |
| IUPAC Name | methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H |
| Standard InChI Key | QPKJLMVYNDVQNM-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted with chlorine at the 5-position, linked to a propanoate ester backbone with an amino group at the 2-position. The hydrochloride salt enhances solubility in polar solvents.
Molecular Formula:
Molecular Weight: 251.11 g/mol (calculated from atomic weights).
IUPAC Name: Methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include N–H stretches (3300–3500 cm), ester C=O (1720–1750 cm), and aromatic C–Cl (550–850 cm).
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NMR (hypothetical):
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: δ 8.3 (pyridine H-6), δ 7.4 (pyridine H-3), δ 4.3 (ester OCH), δ 3.8 (CH).
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: δ 170 (ester C=O), δ 150 (pyridine C-2), δ 135 (C-Cl).
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Solubility and Stability
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Solubility: High solubility in water and polar solvents due to the hydrochloride salt; moderate in ethanol.
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Stability: Sensitive to hydrolysis under acidic/basic conditions, requiring storage at 2–8°C.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves esterification of the parent amino acid, 2-amino-3-(5-chloropyridin-2-yl)propanoic acid, followed by salt formation:
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Esterification:
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Reagents: Thionyl chloride (SOCl), methanol.
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Mechanism: SOCl converts the carboxylic acid to an acyl chloride, which reacts with methanol to form the ester .
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Salt Formation: Treatment with HCl gas yields the hydrochloride salt.
Yield: ~80–85% under optimized conditions .
Industrial-Scale Production
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Continuous Flow Reactors: Enhance reaction efficiency and purity.
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Catalysts: Heterogeneous catalysts (e.g., zeolites) reduce side reactions.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s chloropyridine group enables π-π stacking with enzyme active sites, while the amino acid moiety mimics natural substrates.
Table 1: Hypothetical Enzyme Inhibition Data
| Enzyme Target | IC (μM) | Mechanism |
|---|---|---|
| Dihydrofolate Reductase | 2.5 | Competitive inhibition |
| Kinase X | 10.2 | Allosteric modulation |
Applications in Medicinal Chemistry
Prodrug Development
The ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.
Antibacterial Agents
Derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus due to cell wall synthesis disruption.
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